2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid typically involves the reaction of 2-methyl-4-bromophenylboronic acid with pyrrolidine-1-sulfonyl chloride under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various biaryl compounds.
Scientific Research Applications
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid primarily involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and hydroxyl groups on enzymes, leading to inhibition of enzyme activity . The sulfonyl group enhances the compound’s stability and solubility, facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the sulfonyl and pyrrolidinyl groups, making it less versatile in certain reactions.
4-(Pyrrolidin-1-ylsulfonyl)phenylboronic acid: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
2-Methylphenylboronic acid: Lacks the sulfonyl and pyrrolidinyl groups, limiting its applications in medicinal chemistry.
Uniqueness
2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenylboronic acid is unique due to the presence of both the sulfonyl and pyrrolidinyl groups, which enhance its stability, solubility, and reactivity in various chemical and biological applications .
Properties
IUPAC Name |
(2-methyl-4-pyrrolidin-1-ylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4S/c1-9-8-10(4-5-11(9)12(14)15)18(16,17)13-6-2-3-7-13/h4-5,8,14-15H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSJSAOOIDIZAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681594 |
Source
|
Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-51-3 |
Source
|
Record name | [2-Methyl-4-(pyrrolidine-1-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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